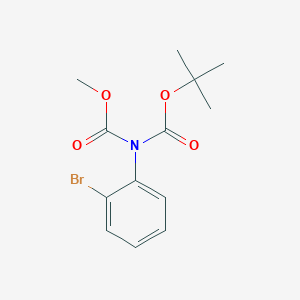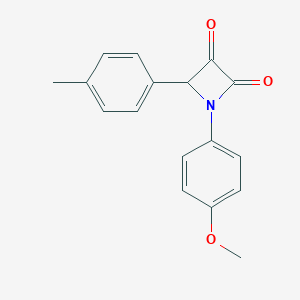
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the imidazolidinone family and is commonly referred to as CBX.
科学研究应用
CBX has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. CBX has been tested against a range of cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been shown to have antiviral effects against herpes simplex virus type 1 and 2.
作用机制
The mechanism of action of CBX is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. CBX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CBX has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandin E2 and tumor necrosis factor-alpha. CBX has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, CBX has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
CBX has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. CBX has also been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, CBX has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on CBX. One area of interest is the development of CBX-based drugs for the treatment of cancer and viral infections. Researchers are also exploring the use of CBX as a tool to study the role of COX-2 and PKC signaling pathways in disease. Additionally, there is interest in developing new synthetic methods for CBX that may be more efficient or environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of CBX and its potential effects on human health.
Conclusion:
In conclusion, 5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied extensively for its mechanism of action and biochemical and physiological effects. While CBX has some limitations, it remains an important compound for further research in the field of medicine.
合成方法
The synthesis of CBX involves the condensation of 4-chlorobenzaldehyde and thiosemicarbazide, followed by the reaction of the resulting intermediate with ethyl acetoacetate. The final product is obtained after recrystallization. The synthesis process is relatively straightforward and has been optimized for large-scale production.
属性
产品名称 |
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C13H13ClN2OS |
分子量 |
280.77 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H13ClN2OS/c1-3-16-12(17)11(15(2)13(16)18)8-9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3/b11-8- |
InChI 键 |
BKFKMZDCBALYPV-FLIBITNWSA-N |
手性 SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/N(C1=S)C |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)N(C1=S)C |
规范 SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)N(C1=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)




![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)




